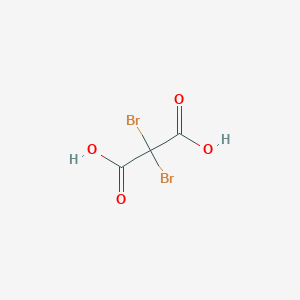

二溴丙二酸

描述

Dibromomalonic acid is a chemical compound with the molecular formula C3H2Br2O4 . It is also known by other synonyms such as 2,2-dibromopropanedioic acid .

Synthesis Analysis

The synthesis of carboxylic acids, esters, and amides from 1,1-dibromoalkenes has been developed. The reactions proceed through a key process, the C (sp)−B bond oxidation of alkynyl boronate intermediates with Oxone .Molecular Structure Analysis

The molecular structure of Dibromomalonic acid consists of 3 carbon atoms, 2 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . The exact mass of the molecule is 261.82993 g/mol and the monoisotopic mass is 259.83198 g/mol .Chemical Reactions Analysis

Dibromomalonic acid (Br2MA) is known to oxidize the photoexcited state of the Ru(bpy)32+ complex, producing Br2. Br2MA also reduces Ru(bpy)33+, yielding Br- .Physical And Chemical Properties Analysis

Dibromomalonic acid has a molecular weight of 261.85 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 74.6 Ų .科学研究应用

光敏性化学反应

- 光抑制中的作用:Br2MA 在 Belousov-Zhabotinsky 反应的光抑制机制中起着至关重要的作用,这是非平衡热力学的经典示例。它氧化 Ru(bpy)3 2+ 络合物的激发态,导致产生 Br2,并且还还原 Ru(bpy)3 3+,产生 Br- (Vanag、Zhabotinsky 和 Epstein,2000 年)。

- 光化学产生的 Br- 离子的来源:另一项研究发现,Br2MA 是光敏 Belousov-Zhabotinsky 反应中光致 Br- 离子的来源,证明了它在光化学过程中的重要性(山口等人,1996 年)。

催化和化学合成

- 催化对映选择性二溴化:Br2MA 用于烯丙醇的对映选择性催化,展示了它在立体选择性合成中的作用。此过程涉及将二溴丙二酸酯作为溴化鎓源,将溴化钛物种作为溴化物源(胡、涩谷和伯恩斯,2013 年)。

- 环丙烷化和亚烷基化:Br2MA 辅助 α,β-不饱和化合物的环丙烷化,这是有机合成中的关键反应。此过程在室温下无溶剂进行,突出了 Br2MA 在促进有机转化方面的多功能性(松木等人,1989 年)。

分析化学

- 二元羧酸的分析:Br2MA 与生物样品中甲基丙二酸 (MMA) 等二元羧酸的分析有关。为选择性分析二元羧酸而开发的一种方法利用串联质谱 (MS/MS) 来区分 MMA 和琥珀酸等异构体,证明了 Br2MA 在分析化学中的应用(库什尼尔等人,2001 年)。

安全和危害

属性

IUPAC Name |

2,2-dibromopropanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVFEYCDTGTUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504650 | |

| Record name | Dibromopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

595-45-9 | |

| Record name | Dibromopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

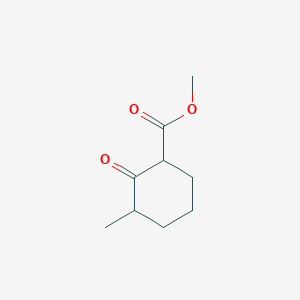

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dibromomalonic acid (Br2MA) in the Belousov-Zhabotinsky (BZ) reaction?

A1: Dibromomalonic acid plays a crucial role in the photosensitivity of the Ru(bpy)3 2+ -catalyzed BZ reaction. [] It interacts with the photoexcited state of the Ru(bpy)32+ complex, oxidizing it and producing Br2. Additionally, Br2MA reduces Ru(bpy)33+, yielding Br-. This interplay with the ruthenium complex influences the photoinhibition mechanism of the BZ reaction. []

Q2: How is Dibromomalonic acid involved in Carbon Monoxide (CO) production within the BZ reaction?

A2: While not directly producing CO, Dibromomalonic acid serves as a precursor to CO formation in the BZ reaction. [] Studies show that BrO2 radicals, generated within the reaction system, react with Br2MA. This interaction leads to the formation of an acyl radical which then undergoes decarbonylation, ultimately releasing CO. []

Q3: Does Dibromomalonic acid react with Hypobromous acid (HOBr)? What are the implications for the BZ reaction?

A3: Yes, Dibromomalonic acid reacts with HOBr, but the outcome depends on the reactant ratio. [] When Br2MA is in excess, HOBr brominates it, yielding tribromomalonic acid. Conversely, with excess HOBr, Br2MA undergoes oxidation. This is attributed to the acyl hypobromite, formed in the initial Br2MA-HOBr reaction step, reacting further with HOBr, ultimately producing oxidation products. [] These reactions impact the oscillatory dynamics of the BZ system.

Q4: Are there any analytical techniques that can be used to study the formation and consumption of Dibromomalonic acid in the BZ reaction?

A5: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Br2MA concentration changes during the BZ reaction. [] Moreover, since Br2MA undergoes decarboxylation, measuring CO2 production provides an indirect way to monitor its concentration in the reaction mixture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)